molecular formula C8H16 B14754478 2,3,4-Trimethylpent-1-ene CAS No. 565-76-4

2,3,4-Trimethylpent-1-ene

Cat. No.: B14754478
CAS No.: 565-76-4
M. Wt: 112.21 g/mol
InChI Key: FAWUHEYSSPPNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of three methyl groups attached to a pentene backbone. This compound is also known by other names such as 1-Pentene, 2,3,4-trimethyl- and 2,3,4-Trimethyl-1-pentene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,3,4-trimethylpentane derivatives. For instance, the dehydrohalogenation of 2-chloro-2,3,4-trimethylpentane using a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of 2,3,4-trimethylpentane using a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethylpent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Trimethylpent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpent-1-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond can be attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trimethylpent-1-ene is unique due to its specific branching pattern, which influences its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, densities, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

565-76-4

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2,3,4-trimethylpent-1-ene

InChI

InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h7-8H,1H2,2-5H3

InChI Key

FAWUHEYSSPPNSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.